Clopidogrel hydrochloride

Description

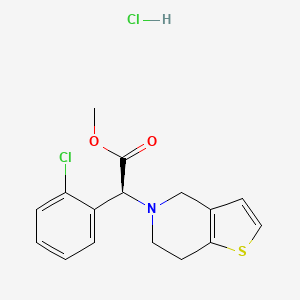

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVAFJSGWDBGA-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152734 | |

| Record name | Clopidogrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120202-65-5 | |

| Record name | Clopidogrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426O7XWS6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Development

Stereoselective Synthesis Routes for Clopidogrel (B1663587) Enantiomers

Stereoselective methods aim to create the chiral center of the clopidogrel molecule with a specific three-dimensional orientation. These approaches are often more economical and environmentally friendly than resolving racemic mixtures, as they avoid the loss of 50% of the material as the unwanted enantiomer.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a single stereoisomer. wikipedia.org An asymmetric synthesis of (S)-(+)-clopidogrel has been developed utilizing a Strecker reaction with a chiral auxiliary. researchgate.net In this approach, [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride serves as the chiral auxiliary. researchgate.net

The synthesis begins with the reaction of 2-chlorobenzaldehyde (B119727) with sodium cyanide and the chiral auxiliary, which yields a diastereomerically pure aminonitrile intermediate, (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride. researchgate.net The presence of the chiral auxiliary directs the addition to the aldehyde, resulting in a high diastereomeric excess (>95% de). researchgate.net Subsequently, the chiral auxiliary is cleaved off, and the nitrile group is hydrolyzed to produce enantiomerically pure (2S)-2-(2-chlorophenyl)glycine hydrochloride, a key precursor for (S)-(+)-clopidogrel. researchgate.net

| Compound | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Melting Point (°C) |

|---|---|---|---|---|

| (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride | 75% | >95% | N/A | 112–114 |

| (2S)-2-(2-chlorophenyl)glycine hydrochloride | 80% | N/A | 95.5% | 200–202 |

Another advanced method involves the molybdenum-catalyzed regio- and enantioselective allylic amination of branched allylic carbonates. acs.org This strategy has been successfully applied to the total synthesis of (S)-clopidogrel, achieving high yields (up to 96%) and excellent enantioselectivity (>99% ee). acs.org Furthermore, a catalytic asymmetric Strecker reaction has been developed using hydroquinine (B45883) as a chiral catalyst, which produces α-aminonitriles in high yields (up to 95%) and high enantioselectivities (er up to 94:6), providing a key intermediate for an improved synthesis of (S)-clopidogrel. nih.gov

The Strecker reaction employing a chiral auxiliary, as previously mentioned, is also a prime example of a diastereoselective pathway. researchgate.net The addition of 2-chlorobenzaldehyde to sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride results in the formation of diastereoisomerically pure (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride, which is a solid that can be isolated. researchgate.net

Resolution of Racemic Clopidogrel and Precursors

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This was the original method used to obtain the pharmaceutically active (S)-enantiomer of clopidogrel. bris.ac.uk

The most common industrial method for resolving racemic clopidogrel involves the use of a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. google.com Levorotatory camphor-10-sulfonic acid is widely used for this purpose. bris.ac.ukgoogle.comderpharmachemica.com When racemic clopidogrel free base is treated with levorotatory camphor-10-sulfonic acid in a suitable solvent like acetone (B3395972), the (S)-clopidogrel camphor (B46023) sulfonate salt preferentially precipitates due to its lower solubility. bris.ac.ukgoogle.com The unwanted (R)-enantiomer remains in the mother liquor. google.com This diastereomeric salt can then be isolated and treated with a base to liberate the enantiomerically pure (S)-clopidogrel free base. google.com This method has been shown to yield (+)-Clopidogrel camphor sulfonate with a chiral purity of 99.55%. derpharmachemica.com

Similarly, chiral acids can be used to resolve key precursors. For instance, L-(+)-tartaric acid has been employed to resolve racemic O-chlorobenzene glycine (B1666218) methyl ester. google.com The process yields S-(+)-chlorophenylglycine methyl ester L-(+)-tartrate, which can then be used in subsequent steps to synthesize (S)-clopidogrel. google.com

| Chiral Acid | Target Compound | Resulting Salt | References |

|---|---|---|---|

| Levorotatory Camphor-10-Sulfonic Acid | Racemic Clopidogrel Base | (S)-Clopidogrel Camphor Sulfonate | bris.ac.ukgoogle.comderpharmachemica.com |

| L-(+)-Tartaric Acid | Racemic O-Chlorobenzene Glycine Methyl Ester | S-(+)-Chlorophenylglycine Methyl Ester L-(+)-Tartrate | google.com |

Fractional crystallization is the physical method used to separate the diastereomeric salts formed during resolution. semanticscholar.org The technique relies on the different solubilities of the diastereomeric salts in a particular solvent. google.com After the addition of the chiral acid to the racemic mixture, the solution is typically cooled or concentrated, causing the less soluble diastereomeric salt to crystallize out. google.com

For clopidogrel, the racemic base is dissolved in a solvent such as acetone, and levorotatory camphor-10-sulfonic acid is added. google.comgoogle.com The mixture is stirred, often at a controlled temperature, to allow for the selective crystallization of the (S)-clopidogrel-(−)-camphor sulfonate salt. google.comgoogle.com The solid salt is then separated by filtration. google.com The efficiency of this separation can be influenced by factors such as the choice of solvent, temperature, and cooling rate. semanticscholar.org The process can be repeated to improve the diastereomeric purity of the product. bris.ac.uk

Multi-Step Synthetic Sequences to Clopidogrel Base

The synthesis of the clopidogrel base is centered around the assembly of its two primary structural components: the tetrahydrothienopyridine core and the substituted chlorophenylacetic acid methyl ester side chain. Various synthetic strategies have been developed to achieve this, each with distinct approaches to ring formation and side-chain introduction.

Thienopyridine Ring System Formation

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) moiety is the heterocyclic core of clopidogrel. One common synthetic route to this intermediate begins with thiophene-2-ethanol. derpharmachemica.com This starting material undergoes tosylation with p-toluenesulfonyl chloride (p-TSA) in the presence of a phase transfer catalyst to yield 2-(2-Thienyl) ethyl tosylate. derpharmachemica.com Subsequent reaction with an appropriate amine and cyclization steps lead to the formation of the desired fused ring system. Another approach involves the thermal isomerization and cyclization of 2-(2-isocyanatovinyl)thiophenes to form the pyridine (B92270) ring. thieme-connect.com The thienopyridine ring system is a crucial pharmacophore found in several medicinal compounds, acting as a bio-isostere of purines and pyrimidines. researchgate.net

Condensation Reactions with Chlorophenylacetic Acid Derivatives

A pivotal step in the synthesis of clopidogrel is the condensation of the pre-formed 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a derivative of (2-chlorophenyl)acetic acid. A frequently used intermediate is α-bromo-o-chlorophenylacetic acid or its methyl ester. google.compatsnap.com This key intermediate is prepared and then condensed with the thienopyridine base. google.com

For instance, one process involves dissolving α-bromo-2-(2-chlorophenyl) acetic acid methyl ester in methanol (B129727), to which sodium bicarbonate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride are added. epo.org The reaction mixture is refluxed for several hours to yield racemic clopidogrel. epo.org The reaction progress can be monitored to completion, after which the product is isolated through extraction and solvent evaporation. epo.org This condensation reaction directly forms the carbon-nitrogen bond that links the heterocyclic system to the acetic acid side chain.

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

| α-bromo-o-chlorophenylacetic acid methyl ester | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | Methanol, Sodium Bicarbonate, Reflux | Racemic Clopidogrel Base | epo.org |

| 2-(2-Thienyl) ethyl tosylate | (+)-α-amino-2-chloro phenyl acetic acid methyl ester | Phase Transfer Catalyst | Substituted intermediate for cyclization | derpharmachemica.com |

Strecker Synthesis Adaptations

The Strecker synthesis is a classical and versatile method for producing α-amino acids and their derivatives, and it has been adapted for the synthesis of clopidogrel. masterorganicchemistry.comwikipedia.org In this context, the reaction is a three-component condensation involving o-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a cyanide source, such as sodium or potassium cyanide. derpharmachemica.comgoogle.com

The process begins with the reaction of the aldehyde and the amine (the thienopyridine) to form an imine in situ. masterorganicchemistry.com The cyanide ion then attacks the imine to form an α-aminonitrile intermediate, specifically 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile. derpharmachemica.comresearchgate.net This aminonitrile is a key precursor that is subsequently hydrolyzed and esterified to yield clopidogrel. researchgate.net

Several modifications have been developed to improve the efficiency and enantioselectivity of this reaction. One approach involves an organocatalytic, enantioselective Strecker reaction that produces the homochiral aminonitrile derivative in good yields and high enantioselectivity. researchgate.net Another adaptation uses sodium bisulfite, which reacts with o-chlorobenzaldehyde to form a thick white slurry before the addition of the thienopyridine and potassium cyanide. google.com This modified process has been reported to achieve a yield of 72%. google.com A catalytic asymmetric version has also been developed using hydroquinine as a chiral catalyst, which can produce the α-aminonitrile with high enantioselectivity (er up to 94:6) and in excellent yields (up to 95%). nih.gov

| Strecker Reaction Component | Example Reagent | Purpose | Reference |

| Aldehyde | o-chlorobenzaldehyde | Provides the α-carbon and the chlorophenyl group | derpharmachemica.comgoogle.com |

| Amine | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Forms the core heterocyclic structure | derpharmachemica.comgoogle.com |

| Cyanide Source | Sodium Cyanide / Potassium Cyanide | Provides the nitrile group for the aminonitrile intermediate | derpharmachemica.comgoogle.com |

| Catalyst (Asymmetric) | Hydroquinine | Induces enantioselectivity in the aminonitrile formation | nih.gov |

Conversion to Clopidogrel Hydrochloride Salt

The clopidogrel base is an oily substance, which is not ideal for formulation into a solid dosage form. Therefore, it is converted into a pharmaceutically acceptable salt to improve its stability and handling properties. google.com While the commercially available form is the bisulfate salt, the hydrochloride salt is also a subject of chemical development. researchgate.net

Salt Formation Conditions and Reagents

The formation of this compound involves reacting the clopidogrel base with hydrochloric acid in a suitable organic solvent. The process generally starts with converting a salt of a clopidogrel chiral auxiliary (like clopidogrel camphor sulfonate) into the free base using a weak base such as aqueous sodium bicarbonate solution in a water-immiscible organic solvent like chloroform. epo.orggoogle.com

After isolating the clopidogrel base, it is dissolved in a suitable organic solvent. google.com A solution of hydrochloric acid, often in an alcoholic solvent (e.g., isopropanolic hydrochloric acid), is then added to the solution of the base. google.com The reaction is typically stirred at room temperature for a period to allow for the complete formation and precipitation of the salt. google.commdpi.com A variety of solvents can be employed for salt formation, including ethyl acetate (B1210297), acetone, methanol, and ethanol. mdpi.comgoogle.com

| Reagent | Function | Example | Reference |

| Clopidogrel Base | The active pharmaceutical ingredient | Isolated from a chiral auxiliary salt | google.com |

| Acid | To form the corresponding salt | Isopropanolic Hydrochloric Acid | google.com |

| Solvent | To dissolve reactants and facilitate precipitation | Ethyl Acetate, Acetone | mdpi.comgoogle.com |

Optimization of Salt Precipitation and Yield

Optimizing the precipitation and yield of this compound is crucial for an efficient manufacturing process. The choice of solvent plays a significant role in the yield and purity of the final product. For instance, after dissolving the clopidogrel base in a solvent like ethyl acetate, the addition of isopropanolic hydrochloric acid and stirring at room temperature can lead to the isolation of pure this compound with a purity of 99.9% by HPLC. google.com

The process can be fine-tuned by controlling parameters such as temperature, stirring time, and the rate of addition of the acid. After precipitation, the solid salt is isolated by filtration, washed with a solvent to remove any residual impurities, and then dried under vacuum to obtain the final product. google.comgoogle.com One described procedure involves dissolving the oily clopidogrel base in ethyl acetate, adding concentrated hydrochloric acid, and stirring to induce crystallization, resulting in a white crystalline solid. google.com Proper control of these conditions ensures high yield and a product that meets stringent purity specifications. google.com

Purification and Isolation Strategies for Synthetic Intermediates and Final Product

The synthesis of this compound necessitates rigorous purification and isolation strategies to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements. These methods are critical for removing intermediates, by-products, and various impurities from the final product and its precursors.

Chromatographic techniques are essential tools for both the analysis and purification of clopidogrel and its related substances. High-Performance Liquid Chromatography (HPLC) is extensively utilized to determine the purity of clopidogrel and to separate and quantify process-related impurities. wjpls.orgnih.gov Reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of clopidogrel bisulfate and its process-related impurities. wjpls.org For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer has been described for chromatographic separation. wjpls.org

Preparative HPLC is employed to isolate specific impurities for characterization purposes. One study utilized a preparative HPLC with an Xterra MS C18 ODB column to successfully isolate a principal oxidation impurity. researchgate.netnih.gov While analytical HPLC is common for purity assessment, large-scale purification of the final product often relies on other methods like recrystallization. However, chromatography on neutral alumina (B75360) columns has been reported as a method for the isolation and purification of clopidogrel bisulfate, which can control racemic impurities. google.com Thin-layer chromatography (TLC) has also been developed for the separation and estimation of clopidogrel and its degradation products, employing mobile phases such as hexane:methanol:ethyl acetate mixtures. tandfonline.com

Recrystallization is a fundamental and widely used technique for the purification of this compound and its intermediates, effectively removing impurities and isolating the desired polymorphic form. The choice of solvent system is critical for achieving high purity and yield.

Various solvent systems have been investigated for the purification of clopidogrel salts. Acetone is frequently mentioned as a solvent for purification and for washing the filtered product. ijsdr.orgderpharmachemica.com In one large-scale synthesis, the final product was slurried in acetone to achieve a purity of 99.57%. derpharmachemica.com Another process involves dissolving S(+) Clopidogrel acid in acetone, adding water to achieve a 70:30 acetone-to-water ratio to get a clear solution, and then cooling to precipitate the purified solid. ijsdr.org

Mixed solvent systems are also employed to enhance purification. A process for purifying clopidogrel bisulfate crude product involves dissolving it in a mixed solvent system, such as water and a ketone solvent (e.g., acetone) or ether and a ketone solvent, heating to dissolve, and then cooling to crystallize the pure product. google.com For example, a mixture of tetrahydrofuran (B95107) and acetone has been used to effectively remove a specific impurity, yielding clopidogrel bisulfate with a purity of 99.89%. google.com Other solvents like isopropanol (B130326) and acetonitrile have also been used, though with varying effectiveness in impurity removal. google.com The purification of the amine salt of a clopidogrel acid intermediate has been achieved by refluxing in acetonitrile to get a clear solution before crystallization. ijsdr.org

The table below summarizes various solvent systems used in the recrystallization of Clopidogrel and its intermediates.

| Compound/Intermediate | Solvent System | Purity Achieved |

| Racemic Clopidogrel Bisulfate | Acetone (slurry) | 99.57% |

| (+)-(S)-Clopidogrel Acid Hydrochloride | Acetone / Water | Not specified |

| Clopidogrel Bisulfate Crude | Tetrahydrofuran / Acetone | 99.89% |

| Clopidogrel Bisulfate Crude | Water / Acetone | Not specified |

| (+)-(S)-amine salt of (o-chlorophenyle)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid | Acetonitrile | Not specified |

Following crystallization, the solid product must be efficiently separated from the mother liquor and dried to remove residual solvents, which is crucial for obtaining a high-purity, stable final product. Filtration is the standard method for isolating the crystalline solid. Techniques such as filtration under vacuum are commonly used to effectively separate the solid from the solvent. google.com

The drying process is equally critical. The wet cake obtained after filtration is typically dried under vacuum at elevated temperatures to remove any remaining solvents without degrading the compound. For instance, a process describes drying the purified (+)-(S)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride at 50-55°C in a hot air oven. ijsdr.org In another example, the final this compound product was dried under vacuum at 60°C for 4 hours to afford a product with 99.9% chemical purity. derpharmachemica.com A purification method for (S)-clopidogrel involves vacuum-drying the filter cake after crystallization. google.com These controlled filtration and drying steps are indispensable for achieving the required high purity of >99.5% as measured by HPLC. google.com

Impurity Control and Profiling during Synthesis

The control of impurities is a critical aspect of the synthesis of this compound, as impurities can affect the efficacy and safety of the final drug product. Regulatory authorities require a thorough understanding of the impurity profile.

During the synthesis of clopidogrel, several process-related impurities can be formed at various stages. researchgate.net These impurities can originate from starting materials, intermediates, or side reactions. Common impurities are often designated as Impurity A, B, and C in pharmacopoeias. wjpls.orgtandfonline.com

The identification and characterization of these impurities are essential for quality control. A comprehensive study might involve synthesizing these impurities to use as reference standards. wjpls.org Spectroscopic techniques are vital for structure elucidation. For example, an oxidation impurity was characterized using UV, Mass Spectrometry (MS), MSn, 1H/13C NMR, DEPT, and 2D NMR, and its structure was determined to be 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium. researchgate.netnih.gov Another related substance, Clopidogrel related compound A, was synthesized and characterized using HPLC, IR, and Mass Spectroscopy. ijsdr.org The control of these impurities is a significant challenge for the pharmaceutical industry. tandfonline.comresearchgate.net

The table below lists some known process-related impurities of Clopidogrel.

| Impurity Name | Analytical Technique(s) Used for Characterization |

| Impurity A | HPLC, FT-IR, MS, 1H NMR wjpls.orgijsdr.org |

| Impurity B | HPLC, Synthesis and Characterization wjpls.orgtandfonline.com |

| Impurity C | HPLC wjpls.org |

| Oxidation Impurity (5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium) | UV, MS, MSn, 1H/13C NMR, DEPT, 2D NMR researchgate.netnih.gov |

Clopidogrel is a chiral molecule, and its therapeutic activity resides in the S-(+)-enantiomer. nih.gov The R-(-)-enantiomer is considered a chiral impurity, is devoid of antithrombotic activity, and may cause adverse effects at high doses. nih.govakjournals.com Therefore, controlling the level of the R-enantiomer is a critical quality control parameter in the production of clopidogrel. patsnap.com

Another approach involves the synthesis and isolation of the R-enantiomer to be used as a reference standard for accurate quantification. A method for synthesizing (+)-(R-)-clopidogrel hydrochloride involves using D-di-p-toluene formyl tartaric acid as a resolving agent for the R-enantiomer from a mixture enriched with it. patsnap.comgoogle.com Analytical methods, such as enantiospecific liquid chromatography, are then used to determine the amount of the R-enantiomer impurity in the final product. nih.gov

Molecular Pharmacodynamics and Receptor Interactions

Prodrug Biotransformation to Active Metabolite (Thiol Derivative)

The activation of clopidogrel (B1663587) is a two-step metabolic process primarily occurring in the liver. nih.govnih.govnih.gov Approximately 85% of an orally administered dose is hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid derivative, with the remaining 15% being available for bioactivation. probiologists.comnih.govnih.gov

The first step in the activation pathway involves the oxidation of clopidogrel to an intermediate metabolite, 2-oxo-clopidogrel. nih.govpharmgkb.orgacs.org This reaction is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and CYP2C19. nih.govnih.govpharmgkb.orgnih.gov The second step involves the further oxidation of 2-oxo-clopidogrel to the active thiol metabolite, R-130964. nih.govacs.orgresearchgate.net This conversion is also mediated by CYP enzymes, with CYP2C19, CYP2B6, CYP2C9, and CYP3A4 playing significant roles. nih.govnih.gov While multiple CYPs are involved, CYP2C19 is considered to play a substantial role in both steps of clopidogrel's bioactivation. nih.govpharmgkb.orgnih.gov Some research also suggests a minor pathway for the formation of a thiol metabolite isomer involving paraoxonase-1 (PON-1). nih.govacs.org

Table 1: Cytochrome P450 Enzymes Involved in Clopidogrel Biotransformation

| Metabolic Step | Involved CYP Enzymes | Primary Contributing Enzyme(s) |

| Clopidogrel to 2-oxo-clopidogrel | CYP1A2, CYP2B6, CYP2C19. nih.govpharmgkb.orgnih.gov | CYP2C19, CYP1A2. nih.govnih.gov |

| 2-oxo-clopidogrel to Active Thiol Metabolite | CYP2B6, CYP2C9, CYP2C19, CYP3A4. nih.govnih.gov | CYP3A4, CYP2B6, CYP2C19. nih.govnih.gov |

P2Y12 Adenosine (B11128) Diphosphate (ADP) Receptor Binding

The active thiol metabolite of clopidogrel selectively targets the P2Y12 receptor, a key component in ADP-mediated platelet activation and aggregation. nih.govpharmgkb.orgprobiologists.com

Irreversible Covalent Binding Mechanism

The active metabolite of clopidogrel forms an irreversible covalent bond with the P2Y12 receptor. academie-sciences.frnih.govnih.gov This is achieved through the formation of a disulfide bridge between the reactive thiol group of the metabolite and a cysteine residue on the P2Y12 receptor. academie-sciences.frnih.govmdpi.com Specifically, studies have identified Cys97, located in the first extracellular loop of the P2Y12 receptor, as a key site for this covalent interaction. nih.govmdpi.comnih.gov This irreversible binding ensures that the inhibition of the platelet lasts for its entire lifespan, which is approximately 7 to 10 days. nih.govnih.gov

Stereospecificity of Active Metabolite Interaction

The pharmacological activity of clopidogrel's active metabolite is highly stereospecific. nih.govresearchgate.netguidetopharmacology.org The parent compound, clopidogrel, is the (S)-enantiomer. nih.gov The active metabolite has a complex stereochemistry, and it has been shown that only one of its stereoisomers is biologically active. academie-sciences.frnih.govresearchgate.net In vitro studies have shown that metabolic activation can result in four stereoisomers (H1, H2, H3, and H4). academie-sciences.frmdpi.com However, only the H4 isomer, which has a Z configuration at the exocyclic double bond, demonstrates significant pharmacodynamic activity. academie-sciences.frthieme-connect.com The (R)-enantiomer of clopidogrel does not exhibit antithrombotic activity. nih.govfda.gov

Intracellular Signaling Cascades Affected by P2Y12 Inhibition

Inhibition of the P2Y12 receptor by clopidogrel's active metabolite disrupts downstream signaling pathways that are crucial for platelet activation. nih.govahajournals.orgnih.gov

G-Protein Coupled Receptor (GPCR) Downstream Pathways

The P2Y12 receptor is a G-protein coupled receptor (GPCR) linked to the Gi alpha subunit. tandfonline.comnih.govoncohemakey.com Activation of the P2Y12 receptor by ADP normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govahajournals.orgnih.gov By blocking the P2Y12 receptor, the active metabolite of clopidogrel prevents this ADP-mediated inhibition of adenylyl cyclase. ahajournals.orgnih.govnih.gov This leads to the maintenance of higher cAMP levels, which in turn inhibits platelet activation. ahajournals.orgnih.gov

Modulation of Glycoprotein (B1211001) GPIIb/IIIa Complex Activation

The signaling cascade initiated by P2Y12 activation ultimately leads to the conformational change and activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) complex on the platelet surface. fda.govdrugbank.compatsnap.com This complex is the final common pathway for platelet aggregation. By inhibiting the P2Y12 receptor, clopidogrel's active metabolite effectively prevents the downstream signaling that triggers the activation of the GP IIb/IIIa complex. academie-sciences.frdrugbank.compatsnap.com This inhibition of GP IIb/IIIa activation is a key mechanism by which clopidogrel prevents platelet aggregation. ahajournals.orgnih.gov

In Vitro Assays for Receptor Affinity and Functional Activity (Excluding In Vivo Aggregation)

The interaction of the active metabolite of clopidogrel with its target, the P2Y12 receptor, has been extensively characterized through various in vitro assays. These assays are crucial for determining the binding affinity of the metabolite to the receptor and for assessing its functional consequences on downstream signaling pathways. The primary methods employed include radioligand binding assays to measure receptor affinity and functional assays such as adenylyl cyclase inhibition and guanosine (B1672433) 5'-[γ-thio]triphosphate (GTPγS) binding to evaluate the impact on receptor signaling.

Receptor Binding Affinity Assays

Radioligand binding assays are fundamental in quantifying the affinity of a ligand for its receptor. In the context of clopidogrel's active metabolite, these assays typically involve the use of a radiolabeled agonist that binds to the P2Y12 receptor. The ability of the active metabolite to displace this radioligand is then measured, allowing for the determination of its inhibitory constant (Kᵢ) or the concentration required to inhibit 50% of the specific binding (IC₅₀).

A commonly used radioligand in these studies is [³³P]-2-methylthioadenosine-5'-diphosphate ([³³P]2MeS-ADP), a potent and specific P2Y12 receptor agonist. Research has demonstrated that the active metabolite of clopidogrel irreversibly inhibits the binding of [³³P]2MeS-ADP to P2Y12 receptors on washed human platelets. nih.govthieme-connect.de This irreversible binding is a key characteristic of the active metabolite's mechanism of action and is attributed to the formation of a disulfide bridge between the reactive thiol group of the metabolite and cysteine residues on the P2Y12 receptor. nih.govpharmgkb.org

Studies have identified the H4 isomer as the clinically relevant active metabolite of clopidogrel. academie-sciences.frnih.gov In vitro binding assays have confirmed the biological activity of the H4 isomer, showing its ability to inhibit [³³P]2MeS-ADP binding to both P2Y12-expressing Chinese hamster ovary (CHO) cells and human platelets in platelet-rich plasma (PRP). researchgate.net The H1 and H3 isomers were found to be inactive, while the H2 isomer showed some activity, though less than H4. researchgate.net

The following table summarizes the reported IC₅₀ values for the active metabolite of clopidogrel in inhibiting radioligand binding to the P2Y12 receptor.

| Radioligand | Preparation | IC₅₀ (µM) | Reference |

| [³³P]2MeS-ADP | Washed Human Platelets | 0.53 | nih.govthieme-connect.de |

| [³³P]2MeS-ADP | CHO-P2Y12 Cells (H4 isomer) | 0.12 | researchgate.net |

| [³³P]2MeS-ADP | Human Platelets in PRP (H4 isomer) | 0.97 | researchgate.net |

| [¹²⁵I]AZ11931285 | Competitive P2Y12R binding studies | 6.3 nM (for AZ12464237, a P2Y12 antagonist) | biorxiv.org |

This table is interactive. Users can sort the columns by clicking on the headers.

Functional Activity Assays

Beyond receptor binding, functional assays are employed to understand the physiological consequences of the interaction between clopidogrel's active metabolite and the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, couples to the inhibitory G protein (Gᵢ). This coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govpnas.orgnih.govahajournals.org

Adenylyl Cyclase Inhibition Assays

The inhibitory effect of clopidogrel's active metabolite on the P2Y12 signaling pathway can be quantified by measuring its ability to prevent the ADP-induced down-regulation of adenylyl cyclase activity. nih.govthieme-connect.dethieme-connect.com In these assays, adenylyl cyclase is typically stimulated with an agent like prostaglandin (B15479496) E₁ (PGE₁), and the subsequent reduction in this stimulated activity by ADP is measured. The active metabolite of clopidogrel has been shown to block this ADP-mediated inhibition of adenylyl cyclase. ahajournals.orgnih.gov

Ex vivo studies on platelets from subjects who have taken clopidogrel have demonstrated a significant reduction in the ability of ADP and 2MeS-ADP to inhibit adenylyl cyclase. ahajournals.org For instance, the concentration of ADP required to cause 50% inhibition (ED₅₀) of adenylyl cyclase was markedly increased in subjects treated with clopidogrel. ahajournals.org

| Agonist | Condition | ED₅₀ | Reference |

| ADP | Control Subjects | 2.7 ± 0.3 µM | ahajournals.org |

| ADP | After Clopidogrel Treatment | >10 µM in 5 of 6 subjects | ahajournals.org |

| 2MeS-ADP | Control Subjects | 4.4 ± 1.2 nM | ahajournals.org |

| 2MeS-ADP | After Clopidogrel Treatment | >100 nM in 5 of 6 subjects | ahajournals.org |

This table is interactive. Users can sort the columns by clicking on the headers.

GTPγS Binding Assays

Another key functional assay is the GTPγS binding assay, which measures the activation of G proteins. When a GPCR is activated by an agonist, it facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this G protein activation.

The active metabolite of clopidogrel has been shown to completely and selectively block the stimulation of [³⁵S]GTPγS binding to platelet membranes induced by the P2Y12 agonist 2MeS-ADP. pnas.orgplos.org This provides direct evidence of the metabolite's ability to prevent the P2Y12 receptor from activating its downstream G protein signaling cascade. While specific IC₅₀ values for the active metabolite of clopidogrel in GTPγS binding assays are not as commonly reported in the literature as for binding assays, the qualitative evidence for its inhibitory action is strong.

Enzymatic Metabolism and Biotransformation Pathways

Cytochrome P450 (CYP) Mediated Oxidation Pathways

The activation of clopidogrel (B1663587) is a two-step oxidative process mediated by various CYP isoforms in the liver. nih.govpharmgkb.org This metabolic cascade is essential for the generation of the pharmacologically active thiol metabolite.

Contribution of Specific CYP Isoforms to 2-Oxo-Clopidogrel Formation

The initial step in the bioactivation of clopidogrel involves the oxidation of the parent compound to an intermediate, inactive metabolite known as 2-oxo-clopidogrel. pharmgkb.orgnih.gov In vitro studies have identified several CYP isoforms that contribute to this reaction. Notably, CYP2C19, CYP1A2, and CYP2B6 are considered the primary catalysts in this first oxidative step. mdpi.comcsic.es

Research using human liver microsomes and recombinant CYP enzymes has provided insights into the relative contributions of these isoforms. One in vitro study reported that CYP2C19 accounts for approximately 44.9% of 2-oxo-clopidogrel formation, while CYP1A2 and CYP2B6 contribute 35.8% and 19.4%, respectively. nih.gov Other studies have also implicated CYP3A4 in this initial oxidation, although its role is sometimes debated and may be more prominent in the second metabolic step. pharmgkb.orgnih.gov The involvement of these specific enzymes highlights the potential for genetic polymorphisms and drug-drug interactions to influence the initial phase of clopidogrel activation.

Role of CYP Isoforms in Active Thiol Metabolite Generation

The subsequent conversion of 2-oxo-clopidogrel to the active thiol metabolite is also a CYP-dependent process. acs.org This second oxidative step involves the opening of the thiolactone ring of 2-oxo-clopidogrel. acs.org Several CYP isoforms have been shown to participate in this crucial activation step.

In vitro investigations have demonstrated that CYP3A4, CYP2B6, CYP2C9, and CYP2C19 are all capable of catalyzing the formation of the active metabolite from 2-oxo-clopidogrel. pharmgkb.orgnih.gov One study quantified the contributions of these isoforms, suggesting that CYP3A4 is a major player, responsible for approximately 39.8% of the active metabolite generation. nih.gov The same study indicated that CYP2B6, CYP2C19, and CYP2C9 contribute 32.9%, 20.6%, and 6.79%, respectively. nih.gov It is generally acknowledged that CYP2C19 plays a substantial role in both steps of clopidogrel's bioactivation. pharmgkb.orgnih.gov

| Metabolic Step | CYP Isoform | Relative Contribution (%) |

| Formation of 2-Oxo-Clopidogrel | CYP1A2 | 35.8 |

| CYP2B6 | 19.4 | |

| CYP2C19 | 44.9 | |

| Formation of Active Thiol Metabolite | CYP2B6 | 32.9 |

| CYP2C9 | 6.79 | |

| CYP2C19 | 20.6 | |

| CYP3A4 | 39.8 |

Data sourced from in vitro enzyme kinetics studies. nih.gov

In Vitro Enzyme Kinetics and Inhibition Studies

In vitro studies have been instrumental in elucidating the kinetics and inhibition of the enzymes involved in clopidogrel metabolism. These studies often utilize human liver microsomes or recombinant CYP enzymes to determine key kinetic parameters and assess the inhibitory potential of other compounds. nih.govnih.gov For instance, in vitro inhibition studies have shown that the major inactive metabolite of clopidogrel, SR26334, can inhibit CYP2C9 with a Ki value of 28 µM. fda.gov

Furthermore, investigations into drug-drug interactions have revealed that certain substances can significantly impact clopidogrel's metabolic activation. For example, some proton pump inhibitors, which are known inhibitors of CYP2C19, have been shown to reduce the formation of the active metabolite. nih.govnih.gov Conversely, the CYP3A4 inhibitor itraconazole (B105839) has also demonstrated an inhibitory effect on clopidogrel's pharmacodynamics. nih.gov These findings from in vitro inhibition studies underscore the clinical relevance of understanding the enzymatic pathways of clopidogrel metabolism.

Carboxylesterase 1 (CES1) Mediated Hydrolysis

While the CYP450 system is responsible for the activation of clopidogrel, a significant portion of the absorbed dose is diverted down a different metabolic route by Carboxylesterase 1 (CES1). nih.govfrontiersin.org

Formation of the Inactive Carboxylic Acid Metabolite (SR26334)

The primary role of CES1 in clopidogrel metabolism is the hydrolysis of the parent drug to form an inactive carboxylic acid metabolite, chemically known as SR26334. nih.govavma.org This reaction represents the major metabolic pathway for clopidogrel, accounting for the deactivation of a substantial portion of the administered dose. nih.govfrontiersin.org The formation of SR26334 effectively reduces the amount of parent clopidogrel available for bioactivation by the CYP enzymes. tandfonline.com Studies have shown that SR26334 is the main circulating metabolite of clopidogrel in plasma. avma.org

Relative Contribution of CES1 vs. CYP Pathways

| Enzyme / Pathway | Metabolite Formed | Activity | Percentage of Dose |

| Carboxylesterase 1 (CES1) | SR26334 (Carboxylic Acid Metabolite) | Inactive | ~85-90% |

| Cytochrome P450 (CYP) Enzymes | 2-Oxo-Clopidogrel -> Active Thiol Metabolite | Active | ~10-15% |

Influence of Genetic Polymorphisms on Metabolic Enzyme Activity (In Vitro Models)

The metabolic activation of clopidogrel is significantly influenced by genetic polymorphisms in the cytochrome P450 (CYP) enzyme system, with CYP2C19 being a primary determinant. nih.govmdpi.commedcraveonline.com In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the impact of these genetic variants on clopidogrel's biotransformation.

Polymorphisms in the CYP2C19 gene can lead to a spectrum of metabolic phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. mdpi.comnih.gov The CYP2C191* allele is considered the wild-type, encoding for a normally functioning enzyme. frontiersin.org Conversely, the CYP2C192* and CYP2C193* alleles are the most common loss-of-function variants. frontiersin.orgahajournals.org These alleles are associated with reduced enzymatic activity, leading to decreased conversion of the clopidogrel prodrug into its active metabolite. nih.govahajournals.orgfortunejournals.com In vitro models have confirmed that these loss-of-function alleles result in lower levels of the active thiol metabolite. ahajournals.orgpharmgkb.org For instance, studies have shown that carriers of the CYP2C192* allele exhibit significantly diminished platelet inhibition in response to clopidogrel. ahajournals.org

In contrast, the CYP2C1917* allele is a gain-of-function variant that leads to increased enzyme activity. mdpi.comfrontiersin.org This results in enhanced bioactivation of clopidogrel. While some studies suggest this leads to increased platelet inhibition, other in vitro and clinical reports have not consistently demonstrated altered clinical outcomes associated with this allele. mdpi.com

The evidence for the involvement of other CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, in the initial activation step of clopidogrel to 2-oxo-clopidogrel can be inconsistent and often depends on the specific in vitro test system used. researchgate.netnih.gov However, there is general agreement from in vitro studies that CYP1A2 and CYP2B6 are involved in this first metabolic step. researchgate.netnih.gov For the second step, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, most major drug-metabolizing CYP enzymes appear capable of catalyzing this reaction. researchgate.netnih.gov

| Allele | Functional Classification | In Vitro Effect on Clopidogrel Metabolism | Reference |

|---|---|---|---|

| CYP2C191 | Normal Function (Extensive Metabolizer) | Encodes a functional enzyme that converts clopidogrel to its active metabolite. | frontiersin.org |

| CYP2C192 | Loss-of-Function (Poor Metabolizer) | Associated with a cryptic splice variant, leading to loss of enzymatic activity and reduced formation of the active metabolite. | ahajournals.org |

| CYP2C193 | Loss-of-Function (Poor Metabolizer) | Associated with decreased enzymatic activity and reduced conversion to the active metabolite. | frontiersin.org |

| CYP2C1917 | Gain-of-Function (Ultrarapid Metabolizer) | Results in a protein with increased enzymatic activity, potentially leading to enhanced bioactivation. | mdpi.comfrontiersin.org |

Role of Other Enzymes (e.g., Paraoxonase 1 (PON1)) in Activation/Inactivation

The role of Paraoxonase 1 (PON1), a high-density lipoprotein-associated esterase, in the metabolic activation of clopidogrel has been a subject of considerable debate and conflicting research findings. researchgate.netdrugbank.com Some in vitro studies have proposed that PON1 is a crucial enzyme for the bioactivation of clopidogrel, specifically in the conversion of the intermediate metabolite, 2-oxo-clopidogrel, to its active thiol metabolite through hydrolytic cleavage. nih.govnih.gov

One significant study using in vitro metabolomic profiling identified PON1 as the key enzyme in this second activation step. nih.gov This research also suggested that the common Q192R polymorphism in the PON1 gene determines the rate of active metabolite formation, with the RR192 variant showing higher activity compared to the QQ192 variant. nih.govresearchgate.net

Despite these initial findings, subsequent in vitro and clinical studies have presented conflicting evidence, challenging the central role of PON1 in clopidogrel's efficacy. nih.govpharmgkb.org Several investigations have failed to replicate the association between the PON1 Q192R polymorphism and platelet reactivity or clinical outcomes in patients treated with clopidogrel. tandfonline.comahajournals.org

Mechanistic studies have aimed to clarify these discrepancies. One such investigation confirmed the role of CYP2C19 in the bioactivation of clopidogrel to its active metabolite (H4). pharmgkb.org However, when PON1 was expressed in cell-based systems, it did not generate the active H4 metabolite but instead mediated the formation of a different thiol metabolite, termed "Endo". pharmgkb.orgresearchgate.net Importantly, the plasma levels of "Endo" in humans were found to be nearly 20-fold lower than H4 and were not associated with any antiplatelet response. pharmgkb.orgresearchgate.net These findings suggest that while PON1 can metabolize a clopidogrel intermediate, it does not produce the pharmacologically active metabolite responsible for its antiplatelet effect. pharmgkb.orgresearchgate.net

Further research has indicated that the second enzymatic conversion step from 2-oxo-clopidogrel to the active metabolite is primarily dependent on the P450 pathway, with PON1 contributing to the formation of a minor, inactive metabolite. mdpi.com Thus, while PON1 is involved in the broader metabolism of clopidogrel, the current balance of in vitro evidence suggests it is not the key determinant of its antiplatelet action. pharmgkb.org

| Finding | Supporting In Vitro Evidence | Conflicting In Vitro Evidence | Reference |

|---|---|---|---|

| Role in Active Metabolite Formation | Identified as the crucial enzyme for converting 2-oxo-clopidogrel to the active metabolite. The Q192R polymorphism is suggested to determine the rate of this conversion. | Heterologous expression of PON1 in cell-based systems did not generate the active H4 metabolite, but a different, inactive thiol metabolite ("Endo"). | nih.govpharmgkb.orgresearchgate.net |

| Primary Pathway of Activation | Proposed as the rate-limiting enzyme in clopidogrel's metabolic activation. | The conversion to the active metabolite is primarily dependent on the CYP450 pathway. | nih.govmdpi.com |

Membrane Transporter Interactions (In Vitro Studies)

In vitro studies have identified clopidogrel as a substrate for the P-glycoprotein (P-gp) efflux transporter, which is encoded by the ABCB1 gene. nih.govresearchgate.netingentaconnect.com P-gp is expressed on the apical membrane of intestinal epithelial cells and functions to limit the absorption of various xenobiotics by pumping them back into the intestinal lumen. medcraveonline.commdpi.com

Experiments using Caco-2 cells, a human colon adenocarcinoma cell line that serves as an in vitro model for the intestinal barrier, have demonstrated P-gp-mediated transport of clopidogrel. nih.govnih.gov In these studies, the inhibition of P-gp activity by various modulators resulted in a significant increase in the absorptive flux of clopidogrel across Caco-2 cell monolayers. nih.govjacc.org Specifically, the absorptive flux increased by up to 5- to 9-fold, and the intracellular accumulation of clopidogrel increased by as much as 2.5-fold. nih.govjacc.org Furthermore, the inhibition of P-gp decreased the efflux of clopidogrel to the level of passive diffusion. nih.gov

These in vitro findings strongly suggest that P-gp-mediated efflux limits the intestinal absorption and oral bioavailability of clopidogrel. nih.govingentaconnect.comdovepress.com While other efflux transporters like multidrug resistance-associated protein 2 and breast cancer resistance protein were investigated, they were not found to be significantly involved in the efflux of clopidogrel. ingentaconnect.com Although the clinical significance of this interaction remains a topic of some debate, the in vitro data clearly establish clopidogrel as a P-gp substrate and demonstrate its susceptibility to efflux by this transporter. researchgate.netingentaconnect.com

| Parameter | Baseline (Without P-gp Inhibition) | With P-gp Inhibition | Reference |

|---|---|---|---|

| Absorptive Flux | 0.51 ± 0.19 pmol/cm² | Increased by a maximum of 5- to 9-fold | nih.gov |

| Intracellular Accumulation | 0.99 ± 0.11 pmol/mg protein | Increased by a maximum of 2.5-fold | nih.gov |

| Efflux | Actively transported by P-gp | Decreased to the level of passive diffusion | nih.gov |

Analytical Characterization Techniques and Methodologies

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone for the analysis of clopidogrel (B1663587) hydrochloride, providing powerful separation capabilities essential for its quantification and purity assessment. tandfonline.com Various chromatographic methods are employed to handle the complexities of the drug substance, its metabolites, and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of clopidogrel, lauded for its high separation efficiency, selectivity, and sensitivity. tandfonline.comtandfonline.com Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation.

Methodologies and Findings: A multitude of RP-HPLC methods have been developed and validated for the determination of clopidogrel in bulk drug and pharmaceutical formulations. researchgate.net These methods typically utilize a C18 or C8 stationary phase. researchgate.netscielo.brscielo.br The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer) and an organic modifier, most commonly acetonitrile (B52724). researchgate.netdergipark.org.trjfda-online.com

Detection is frequently performed using Ultraviolet (UV) or Photodiode Array (PDA) detectors. researchgate.netscielo.br The UV detection wavelength is commonly set around 220 nm, 225 nm, or 240 nm to achieve optimal sensitivity for clopidogrel. researchgate.netresearchgate.netscielo.brjfda-online.com The use of a PDA detector provides the additional advantage of acquiring the entire UV spectrum of the eluting peaks, which is valuable for peak purity assessment and identification.

Validation studies for these HPLC methods consistently demonstrate excellent linearity over a range of concentrations, with correlation coefficients (r²) often exceeding 0.999. researchgate.netdergipark.org.tr The methods are proven to be accurate, with recovery values typically between 99% and 101%, and precise, with low relative standard deviation (RSD) values. dergipark.org.trjfda-online.com

Interactive Data Table: Examples of HPLC Methods for Clopidogrel Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detector | Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| C18 | Acetonitrile : Methanol (B129727) : 0.1M Phosphate Buffer (80:10:10 v/v/v) | 0.9 | UV | 240 | - | researchgate.net |

| Nova-Pak® C18 | Acetonitrile : Ammonium Formate Buffer (pH 4.0) (60:40 v/v) | - | UV | 225 | 1.0 - 30.0 | jfda-online.com |

| C18 | Acetonitrile : Phosphate Buffer (75:25 v/v) | 1.0 | UV | 220 | - | scielo.brscielo.br |

| - | Acetonitrile : pH 8 Phosphate Buffer (70:30 v/v) | 0.8 | UV | 210 | 1.26 - 7.55 | dergipark.org.tr |

This table presents a summary of various reported HPLC conditions. Specific details may vary between individual studies.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies involving clopidogrel, offering unparalleled sensitivity and selectivity. tandfonline.comtandfonline.com This technique is essential for quantifying the parent drug and its metabolites, particularly the active thiol metabolite and the major inactive carboxylic acid metabolite, in complex biological matrices like plasma. nih.govnih.govwaters.com

Methodologies and Findings: Given that clopidogrel is a prodrug with very low plasma concentrations, the high sensitivity of LC-MS/MS is critical. jfda-online.comwaters.com The technique allows for the detection of clopidogrel and its metabolites at picogram-per-milliliter (pg/mL) levels. researchgate.netwaters.com A significant challenge in analyzing the active thiol metabolite is its inherent instability. To overcome this, a derivatization step is often employed, where the thiol group is stabilized by an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), before analysis. nih.govnih.gov

The analysis is typically performed using a reversed-phase column and electrospray ionization (ESI) in the positive ion mode. nih.govresearchgate.net Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.govresearchgate.net

Validated LC-MS/MS methods have demonstrated linearity over wide concentration ranges, for instance, from 0.5 to 250 ng/mL for the stabilized active metabolite. nih.gov These methods are accurate and precise, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation. nih.govnih.gov

Interactive Data Table: LC-MS/MS Parameters for Clopidogrel and Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Matrix | LLOQ | Reference |

|---|---|---|---|---|---|

| Clopidogrel | 322.1 | 212.0 | Human Plasma | 1 pg/mL | waters.com |

| Clopidogrel Carboxylic Acid | 308.1 | 198.0 | Human Plasma | 1 pg/mL | waters.com |

| Clopidogrel Active Metabolite (derivatized) | - | - | Human Plasma | 0.5 ng/mL | nih.gov |

| 2-Oxo-clopidogrel | - | - | Human Plasma | 0.5 ng/mL | nih.gov |

LLOQ (Lower Limit of Quantification). Specific ion transitions may vary based on instrumentation and method.

High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable alternative for the analysis of clopidogrel, particularly for stability-indicating assays. tandfonline.comnih.gov This technique allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient tool for quality control.

Methodologies and Findings: Stability-indicating HPTLC methods have been developed to separate clopidogrel from its degradation products formed under various stress conditions, such as acid and base hydrolysis, oxidation, and heat. nih.govresearchgate.net These methods typically employ pre-coated silica (B1680970) gel 60F254 plates as the stationary phase. nih.govresearchgate.neteurasianjournals.com

A common solvent system for the separation of clopidogrel and its degradation products consists of carbon tetrachloride, chloroform, and acetone (B3395972) in a specific ratio (e.g., 6:4:0.15, v/v/v). nih.gov Densitometric analysis is performed at a specific wavelength, often around 220 nm or 230 nm, for quantification. tandfonline.comnih.govresearchgate.net

These HPTLC methods have been validated for precision, accuracy, and robustness, demonstrating good linearity with high correlation coefficients (r² > 0.999). nih.gov The ability to effectively separate the intact drug from its degradants makes HPTLC a suitable method for assessing the stability of clopidogrel formulations. nih.govresearchgate.net

Interactive Data Table: HPTLC Method for Stability-Indicating Analysis of Clopidogrel

| Stationary Phase | Mobile Phase | Rf Value of Clopidogrel | Detection Wavelength (nm) | Linearity Range (ng/spot) | Reference |

|---|---|---|---|---|---|

| TLC aluminum plates precoated with silica gel 60F-254 | Carbon tetrachloride : Chloroform : Acetone (6:4:0.15, v/v/v) | 0.30 ± 0.01 | 230 | 200 - 1000 | nih.gov |

| TLC aluminum plates precoated with silica gel 60 F 254 | Carbon tetrachloride : Acetone (6:2.4 v/v) | 0.78 ± 0.02 | 220 | 300 - 600 | researchgate.neteurasianjournals.com |

Rf (Retardation factor) values can vary slightly depending on experimental conditions.

Gas Chromatography (GC), particularly when coupled with a flame ionization detector (FID) and often utilizing headspace sampling, is the primary method for identifying and quantifying residual organic solvents in the clopidogrel drug substance. researchgate.netscribd.combg.ac.rs These solvents are impurities that may be left over from the synthesis and purification processes.

Methodologies and Findings: A direct-injection or headspace GC-FID method can be developed to analyze a wide range of solvents used in the synthesis of clopidogrel bisulfate, such as methanol, acetone, dichloromethane, 2-butanol, cyclohexane, toluene, acetic acid, and N,N-dimethylformamide. researchgate.netscribd.combg.ac.rs The use of a capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, allows for the effective separation of these volatile compounds. google.com

Headspace GC is particularly advantageous as it prevents contamination of the GC system by non-volatile matrix components. google.comresearchgate.net The method is validated for selectivity, linearity, precision, and accuracy, with detection limits often in the parts-per-billion (ppb) range for many solvents. researchgate.net For instance, one study reported detection limits of 20 ppb for ethanol, 8 ppb for acetone, and 0.5 ppb for diethyl ether. researchgate.net This ensures that the levels of residual solvents in the final drug product are below the safety limits established by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Spectroscopic Characterization

Spectroscopic methods, especially UV-Visible spectrophotometry, provide simple, rapid, and cost-effective means for the quantitative analysis of clopidogrel hydrochloride.

UV-Visible spectrophotometry is a widely applied technique for the routine quantification of clopidogrel in bulk and pharmaceutical dosage forms due to its simplicity and accessibility. sphinxsai.comjetir.orgpharmahealthsciences.net

Methodologies and Findings: The method is based on measuring the absorbance of a clopidogrel solution at its wavelength of maximum absorbance (λmax). The choice of solvent is critical, with 0.1 N hydrochloric acid (HCl) and methanol being commonly used. dergipark.org.trsphinxsai.com The λmax for clopidogrel is typically observed in the range of 218-230 nm or around 270 nm, depending on the solvent and the specific form of the compound. dergipark.org.trsphinxsai.comjetir.orgpharmahealthsciences.net For instance, in 0.1 N HCl, a λmax of 219 nm has been reported, while in 0.1N ethanolic HCl, it is observed at 230 nm. sphinxsai.comjetir.org

The method demonstrates compliance with Beer's law over a specified concentration range, showing a linear relationship between absorbance and concentration. sphinxsai.comjetir.org Validation studies confirm the method's accuracy, precision, and linearity, with typical concentration ranges being 2-12 µg/mL or 10-30 µg/mL. sphinxsai.compharmahealthsciences.net Derivative spectrophotometry can also be used to enhance specificity and resolve potential interferences from excipients. dergipark.org.tr

Interactive Data Table: UV-Vis Spectrophotometric Quantification of Clopidogrel

| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| 0.1 N HCl | 219 | 10 - 30 | 0.999 | sphinxsai.com |

| 0.1 N HCl | 270 | 16.8 - 420 | - | dergipark.org.tr |

| 0.1N Ethanolic HCl | 230 | 5 - 40 | 0.99936 | jetir.org |

| 50% v/v Ethanol | 218 | 2 - 12 | - | pharmahealthsciences.net |

λmax (wavelength of maximum absorbance) can be influenced by the solvent system used.

Infrared (IR) Spectroscopy for Functional Group Analysis and Polymorphism

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in the clopidogrel molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of different bonds. researchgate.net For clopidogrel salts, characteristic absorption bands confirm the presence of key structural features.

A strong absorbance band observed around 1750-1752 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. farmaceut.org The presence of the hydrogen sulphate moiety in clopidogrel bisulfate is marked by an O-H stretching vibration around 3300 cm⁻¹. farmaceut.org The aromatic C-H stretching of the chlorophenyl group is also identifiable. researchgate.net

Furthermore, IR spectroscopy is a valuable tool for distinguishing between different polymorphic forms. researchgate.netscielo.br Polymorphs, being different crystal structures of the same compound, can exhibit subtle but distinct differences in their IR spectra due to variations in the crystalline lattice and intermolecular interactions. For instance, differences in the C-O stretching region, appearing around 1155-1187 cm⁻¹, have been used to differentiate between polymorphs of clopidogrel bisulfate. farmaceut.org These spectral variations make FTIR a reliable method for both qualitative and quantitative analysis of polymorphic content in a sample. farmaceut.orgsrce.hr

Table 1: Key IR Absorption Bands for Clopidogrel Salts This is an interactive table, you can sort and filter the data.

| Frequency Range (cm⁻¹) | Vibrational Assignment | Associated Functional Group | Source |

|---|---|---|---|

| ~3300 | O-H Stretch | Hydrogen Sulphate | farmaceut.org |

| 2954-3119 | C-H Stretch | Chlorophenyl | researchgate.net |

| ~1752 | C=O Stretch | Ester | farmaceut.orgresearchgate.net |

| 1155-1188 | C-O Stretch | Ester / Carboxylic Acid | farmaceut.orgresearchgate.net |

| 1221 | C-Cl Stretch and Bend | Chlorophenyl | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. upi.edu Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure. scielo.brthieme-connect.de

¹H NMR spectra are used to identify the number of different types of protons and their neighboring atoms. upi.edu For clopidogrel, the signals corresponding to the protons on the thiophene (B33073) ring, the chlorophenyl group, and the piperidine (B6355638) ring can be distinguished. researchgate.netsemanticscholar.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish correlations between coupled protons, further aiding in the structural assignment. scielo.brsemanticscholar.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. upi.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help in distinguishing between CH, CH₂, and CH₃ groups. thieme-connect.de Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively, which is essential for unambiguous structural confirmation. scielo.brsemanticscholar.org These advanced NMR methods are vital for characterizing clopidogrel and its related substances, including degradation products. researchgate.netsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of clopidogrel and to study its fragmentation patterns, which aids in structural confirmation. nih.gov In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For clopidogrel, using a positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is observed. The precursor ion for clopidogrel has an m/z of approximately 322.0663. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and analyze the resulting product ions. This fragmentation provides valuable structural information. A common fragmentation pathway for clopidogrel involves the cleavage of the ester group, leading to a significant product ion at m/z 212.0. nih.gov The analysis of these fragmentation patterns is crucial for identifying clopidogrel in complex matrices and for characterizing its metabolites and degradation products. nih.govresearchgate.netactascientific.com

Table 2: Key Mass Spectrometry Data for Clopidogrel This is an interactive table, you can sort and filter the data.

| Ion | m/z (approx.) | Description | Source |

|---|---|---|---|

| [M+H]⁺ | 322.0 | Precursor ion (protonated molecule) | nih.govnih.gov |

| Product Ion | 212.0 | Major fragment ion | nih.gov |

| Product Ion | 184.0 | Fragment ion | nih.gov |

| Product Ion | 155.0 | Fragment ion | massbank.eu |

| Product Ion | 125.0 | Fragment ion (related to chlorophenyl group) | massbank.eu |

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound upon heating. americanpharmaceuticalreview.com These methods are particularly important for characterizing polymorphism and assessing thermal stability. srce.hr

Differential Scanning Calorimetry (DSC) for Thermal Transitions (Melting, Glass Transition)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. asianpubs.org It is widely used to determine the melting point and other thermal transitions of clopidogrel salts. chem-soc.siresearchgate.net The melting point appears as an endothermic peak on the DSC thermogram.

Different polymorphic forms of a compound will typically have different melting points and enthalpies of fusion, making DSC a key technique for polymorph characterization. scielo.brresearchgate.net For instance, the two common polymorphic forms of clopidogrel bisulfate, Form I and Form II, exhibit distinct melting endotherms. chem-soc.si Form I has been reported to have a melting point around 184-185.5 °C, while Form II melts at a slightly lower temperature, around 176-181.7 °C. chem-soc.siresearchgate.net The absence of an endothermic peak in a DSC scan can suggest that the drug is present in an amorphous state. americanpharmaceuticalreview.com

Thermogravimetric Analysis (TGA) for Decomposition and Solvent Content

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. srce.hr This technique is used to evaluate the thermal stability and decomposition profile of this compound, as well as to determine the presence of residual solvents or water. chem-soc.siresearchgate.net

For this compound, the TGA curve shows the initiation of mass loss at approximately 150 °C, which corresponds to its melting and subsequent thermal decomposition. chem-soc.siresearchgate.net The absence of significant mass loss at temperatures below the decomposition point indicates that the sample is anhydrous and free of volatile solvents. chem-soc.siresearchgate.net TGA is often used in conjunction with DSC to provide a more complete picture of the thermal behavior of the compound. farmaceut.orgbanglajol.info

X-ray Diffraction Techniques

X-ray diffraction (XRD) is the most definitive technique for the solid-state characterization of crystalline materials like this compound. It provides information about the crystal structure, including lattice parameters and polymorphic form. scielo.brmdpi.com

Powder X-ray Diffraction (PXRD) is the most common XRD technique used for the analysis of pharmaceutical solids. scielo.brresearchgate.net The PXRD pattern is a unique fingerprint for a specific crystalline form. Different polymorphs of clopidogrel bisulfate, for example, show distinct PXRD patterns with characteristic peaks at specific 2θ angles. farmaceut.orgsrce.hr For instance, Form I of clopidogrel bisulfate shows a high-intensity peak at approximately 23.15° 2θ and a specific peak at 9.26° 2θ, whereas Form II exhibits unique peaks at 8.91° and 12.44° 2θ. farmaceut.orgsrce.hr The analysis of these diffraction patterns allows for the unambiguous identification and quantification of different polymorphic forms in a sample. srce.hrscielo.br Single-crystal X-ray diffraction can be used to determine the absolute crystal structure of a specific polymorph. mdpi.com

Table 3: Compound Names Mentioned This is an interactive table, you can sort and filter the data.

| Compound Name |

|---|

| This compound |

| Clopidogrel bisulfate |

| Clopidogrel hydrobromide |

| Clopidogrel besylate |

| Clopidogrel (–)-camphor-10-sulfonate |

| Clopidogrel acid |

| 2-Oxo-clopidogrel |

| Ticlopidine (B1205844) |

| Sodium bicarbonate |

| Picric acid |

| Metformin hydrochloride |

| Sodium alginate |

| Pantoprazole Sodium |

Powder X-ray Diffraction (PXRD/XRPD) for Crystalline Form Identification and Quantification

Powder X-ray Diffraction (PXRD), also known as X-ray Powder Diffraction (XRPD), is a cornerstone technique for the identification and quantification of crystalline forms (polymorphs) of this compound. This non-destructive method provides a unique fingerprint for each crystalline solid.

Different polymorphic forms of clopidogrel salts, including the hydrochloride, have been identified and characterized using PXRD. scielo.brscielo.br For instance, two crystalline forms of this compound, designated as Form I and Form II, have been reported, each with a distinct X-ray powder diffraction pattern. google.com The identification of these forms is based on the specific positions (in degrees 2θ) and relative intensities of the diffraction peaks.

The analysis is typically performed on a finely divided sample. scielo.brscielo.br Experimental setups often utilize a diffractometer with CuKα radiation. scielo.brscielo.brmdpi.com Data is collected over a specific range of diffraction angles, for example, from 2° to 60° 2θ. scielo.brscielo.br The presence of characteristic peaks in the resulting diffractogram allows for the unambiguous identification of a specific polymorphic form. nih.govresearchgate.net For example, this compound Form I is characterized by a specific set of peaks in its XRPD pattern. google.comgoogle.com.na The technique is also sensitive enough to detect the presence of impurities or mixtures of polymorphs if additional, unexpected peaks appear in the diffraction pattern. scielo.br Beyond simple identification, XRPD can be used to quantify the amount of a specific polymorph in a mixture, which is crucial for controlling the manufacturing process and ensuring the consistency of the final product. researchgate.net

Table 1: Example PXRD Experimental Parameters for Clopidogrel Salts Analysis

| Parameter | Value | Source |

|---|---|---|

| Instrument | Rigaku Miniflex X-Ray diffractometer | scielo.brscielo.br |

| Voltage | 40 KV | scielo.brscielo.br |

| Current | 30 mA | scielo.brscielo.br |

| Radiation Source | CuKα | scielo.brscielo.brmdpi.com |

| Diffraction Angle Range (2θ) | 2° to 60° | scielo.brscielo.br |

| Step Size | 0.02° | semanticscholar.org |

| Counting Time | 15 s/step | researchgate.net |

Single Crystal X-ray Diffraction for Definitive Structure Determination

While PXRD is excellent for routine identification, Single Crystal X-ray Diffraction (SCXRD) is considered the definitive technique for elucidating the precise three-dimensional atomic arrangement within a crystal. scielo.brscielo.br This method provides detailed information about unit cell parameters, molecular conformation, and density. scielo.br

To perform SCXRD, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with an X-ray beam. The resulting diffraction pattern is used to solve the crystal structure. For example, the crystal structures of two pseudopolymorphic forms of a clopidogrel-picrate salt were determined using single-crystal X-ray diffraction, revealing details of their ionic couples and self-assembly properties. mdpi.com Although this example does not involve the hydrochloride salt directly, it illustrates the power of the technique in providing an unambiguous structural determination, which is the gold standard for characterizing new crystalline forms. scielo.brscielo.br

Surface and Morphological Characterization

The surface characteristics and particle morphology of this compound can significantly impact its bulk properties and manufacturing behavior.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of individual particles. nih.govresearchgate.netresearchgate.net Studies on clopidogrel salts have utilized SEM to observe differences between various polymorphic forms. nih.govnih.gov For instance, the surface morphology of different clopidogrel bisulfate polymorphs has been described, with some appearing rougher while others are more densely packed. nih.gov SEM analysis of clopidogrel nanoparticles has confirmed small particle sizes without aggregation. researchgate.netinnovareacademics.in The images generated by SEM provide direct visual evidence of particle size, shape, and surface texture, which are critical parameters for formulation development. researchgate.netinnovareacademics.in

Dynamic Vapor Sorption (DVS) for Hygroscopicity